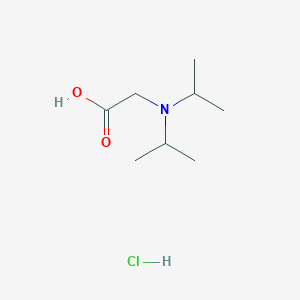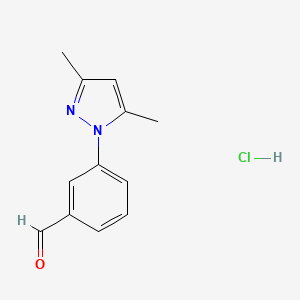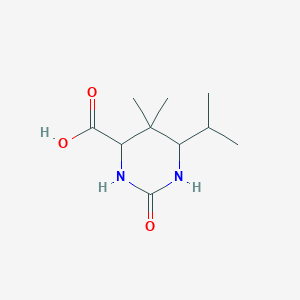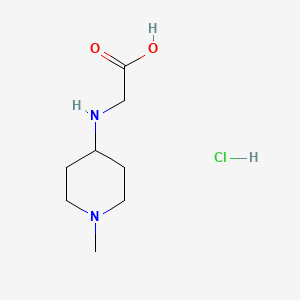
3-(Hexadecylamino)propanohydrazid
Übersicht
Beschreibung
3-(Hexadecylamino)propanohydrazide is a chemical compound with the molecular formula C19H41N3O and a molecular weight of 327.55 g/mol It is a hydrazide derivative, characterized by the presence of a hexadecylamino group attached to a propanohydrazide backbone
Wissenschaftliche Forschungsanwendungen
3-(Hexadecylamino)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes
Vorbereitungsmethoden
The synthesis of 3-(Hexadecylamino)propanohydrazide typically involves the reaction of hexadecylamine with propanohydrazide under specific conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often involve heating the reactants to a specific temperature and maintaining this temperature for a set period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
3-(Hexadecylamino)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hexadecylamino group or the hydrazide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases.
Wirkmechanismus
The mechanism of action of 3-(Hexadecylamino)propanohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-(Hexadecylamino)propanohydrazide can be compared with other hydrazide derivatives and long-chain amines. Similar compounds include:
Hexadecylamine: A primary amine with a similar long-chain structure but lacking the hydrazide group.
Propanohydrazide: A simpler hydrazide compound without the hexadecylamino group.
Hexadecylhydrazide: A compound with both the hexadecyl and hydrazide groups but differing in the specific structure and properties.
The uniqueness of 3-(Hexadecylamino)propanohydrazide lies in its combination of a long-chain alkyl group with a hydrazide moiety, which imparts distinct chemical and physical properties .
Eigenschaften
IUPAC Name |
3-(hexadecylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19(23)22-20/h21H,2-18,20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSXKEPDXGJZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)


![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388990.png)







![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
